molecular formula C18H16FN3O4 B12717607 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- CAS No. 280571-89-3

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12717607
CAS No.: 280571-89-3
M. Wt: 357.3 g/mol
InChI Key: VJMCJYDVPBMENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the triazole ring can interact with metal ions, influencing enzymatic reactions, while the fluorophenyl group can enhance binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-2-furanyl)-3-hydroxy-3-(5-(methoxymethyl)-1H-1,2,4-triazol-3-yl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan and triazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

280571-89-3

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C18H16FN3O4/c1-25-10-17-20-18(22-21-17)15(24)9-14(23)16-7-6-13(26-16)8-11-2-4-12(19)5-3-11/h2-7,9,24H,8,10H2,1H3,(H,20,21,22)

InChI Key

VJMCJYDVPBMENA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C(=CC(=O)C2=CC=C(O2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.